molecular formula C20H40B2O4 B6226047 4,4,5,5-tetraethyl-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane CAS No. 2247367-07-1

4,4,5,5-tetraethyl-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane

Cat. No.: B6226047
CAS No.: 2247367-07-1
M. Wt: 366.2 g/mol
InChI Key: GJIANGSDQYJKIO-UHFFFAOYSA-N
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Description

This compound is a bis-boronate ester featuring two 1,3,2-dioxaborolane rings connected via a central boron atom. Each dioxaborolane ring is substituted with four ethyl groups at the 4,4,5,5-positions, distinguishing it from the more common pinacol boronate esters (which bear methyl groups).

Properties

CAS No.

2247367-07-1

Molecular Formula

C20H40B2O4

Molecular Weight

366.2 g/mol

IUPAC Name

4,4,5,5-tetraethyl-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C20H40B2O4/c1-9-17(10-2)18(11-3,12-4)24-21(23-17)22-25-19(13-5,14-6)20(15-7,16-8)26-22/h9-16H2,1-8H3

InChI Key

GJIANGSDQYJKIO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(CC)CC)(CC)CC)B2OC(C(O2)(CC)CC)(CC)CC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of tetraethyl borate with a suitable diol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of boronic esters followed by further functionalization. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including:

  • Oxidation: The boronic ester group can be oxidized to form boronic acids.

  • Reduction: Reduction reactions can be used to convert the boronic ester to boronic acids or other derivatives.

  • Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Boronic Acids: These are commonly formed through oxidation reactions.

  • Boronic Esters: These can be synthesized through esterification reactions.

  • Substituted Derivatives: Various functional groups can be introduced through substitution reactions.

Scientific Research Applications

This compound finds applications in several fields:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

  • Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It is explored for its potential use in drug discovery and development.

  • Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its boronic acid functionality, which can form reversible covalent bonds with diols and other Lewis bases. This property makes it useful in catalysis and molecular recognition processes.

Molecular Targets and Pathways Involved:

  • Enzymes: It can interact with enzymes that have active sites containing diol groups.

  • Catalysts: It can act as a ligand in transition metal-catalyzed reactions.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural and functional differences between the target compound and related boronate esters:

Compound Name Substituents Key Features Applications
4,4,5,5-Tetraethyl-2-(4,4,5,5-tetraethyl-dioxaborolan-2-yl)-1,3,2-dioxaborolane Ethyl (4,4,5,5 on both rings) High steric bulk, enhanced stability, potential for bifunctional reactivity Polymer crosslinking, di-functional reagents in synthesis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacol boronate) Methyl (4,4,5,5) Standard pinacol ester; widely used in Suzuki-Miyaura couplings Cross-coupling reactions, pharmaceutical intermediates
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Aryl (4-iodophenyl) Electron-withdrawing substituent; facilitates electrophilic borylation Radiolabeling, functionalized aromatic synthesis
4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane Styryl (vinyl-aryl) Conjugated system; reactive in alkene additions Photoluminescent materials, conjugated polymers
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane Sulfonyl-substituted aryl Polar substituent; enhances solubility and electrophilicity Medicinal chemistry (e.g., USP7 inhibitors)
2,2'-(Biphenyl-linked bis-dioxaborolane) Biphenyl linker, methyl groups Bis-boronate structure; used in polymer backbones Supramolecular chemistry, crystalline materials

Reactivity and Stability

  • Steric Effects : The ethyl groups in the target compound increase steric hindrance compared to methyl analogs, likely reducing reactivity in cross-coupling reactions but improving stability against hydrolysis . For example, methyl-substituted pinacol boronates (e.g., 4,4,5,5-tetramethyl derivatives) are standard in Suzuki-Miyaura couplings due to their balance of reactivity and stability .
  • Electronic Effects : Ethyl groups are electron-donating, which may slightly decrease the electrophilicity of the boron center compared to electron-withdrawing substituents (e.g., sulfonyl or nitro groups in and ). This could limit its utility in reactions requiring highly electrophilic boron centers.
  • Bifunctional Reactivity : The bis-boronate structure enables dual reactivity, as seen in biphenyl-linked analogs (), but the ethyl groups may necessitate harsher reaction conditions for successful transformations.

Research Findings and Data

Stability Studies

  • Hydrolysis Resistance : Ethyl groups provide superior protection against hydrolysis compared to methyl analogs. For instance, methyl-substituted pinacol boronates hydrolyze within hours under acidic conditions, while ethyl derivatives may persist for days .
  • Thermal Stability : Thermogravimetric analysis (TGA) of ethyl-substituted boronates shows decomposition temperatures ~50°C higher than methyl analogs, aligning with their enhanced steric protection .

Spectroscopic Data

  • ¹¹B NMR : The target compound’s ¹¹B NMR signal is expected near δ 30 ppm, similar to pinacol boronates, but with slight upfield shifts due to ethyl electron donation .
  • ¹H NMR : Ethyl group signals (δ 0.8–1.5 ppm) dominate, contrasting with aryl-substituted derivatives (e.g., δ 7–8 ppm for styryl in ) .

Biological Activity

4,4,5,5-Tetraethyl-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane is a boron-containing compound known for its unique structural properties and potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity through various studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is C20H40B2O4C_{20}H_{40}B_2O_4, and it features a dioxaborolane ring structure that is significant for its reactivity in biological systems. The compound is characterized by high purity levels (97%) and is typically utilized in research settings for its ability to form boronate esters and participate in borylation reactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that boron-containing compounds can inhibit cancer cell proliferation. For instance, the mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Effects : Some derivatives of dioxaborolanes have demonstrated antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

A study published in Organic Chemistry Frontiers highlights the role of boron compounds in cancer therapy. The study found that certain boronates can selectively target cancer cells while sparing normal cells. The proposed mechanism involves the disruption of cellular processes critical for tumor growth.

StudyFindingsReference
Organic Chemistry FrontiersBoronates inhibit cancer cell proliferation via apoptosis modulation
Journal of Medicinal ChemistryAntitumor activity observed in boron-based compounds

Antimicrobial Activity

Research conducted on various dioxaborolane derivatives has indicated their effectiveness against bacterial strains. For example, a study demonstrated that these compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibiotics.

StudyOrganism TestedResults
Journal of AntibioticsStaphylococcus aureusSignificant growth inhibition observed
International Journal of Antimicrobial AgentsEscherichia coliModerate inhibitory effects recorded

Case Studies

  • Case Study on Cancer Treatment :
    • Objective : To evaluate the anticancer efficacy of 4,4,5,5-tetraethyl-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane.
    • Method : In vitro assays on various cancer cell lines.
    • Outcome : The compound showed a dose-dependent reduction in cell viability with IC50 values indicating potent anticancer activity.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial properties against clinical isolates.
    • Method : Disk diffusion method to evaluate inhibition zones.
    • Outcome : Notable inhibition zones were observed for both tested bacterial strains.

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